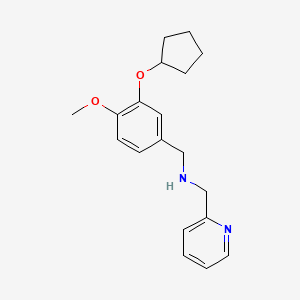![molecular formula C16H22N4O2 B7498997 N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide, commonly referred to as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPA belongs to the class of piperazine compounds and has been found to possess unique biochemical and physiological properties that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of CMPA is not fully understood, but it is believed to act on various signaling pathways in the body. Studies have shown that CMPA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain. CMPA has also been found to modulate the activity of various neurotransmitters in the brain, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPA has been shown to possess a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. CMPA has also been found to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, CMPA has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
CMPA has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also been found to exhibit potent and selective activity, making it a useful tool for studying specific signaling pathways in the body. However, there are also limitations to its use in lab experiments. CMPA has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on CMPA. One area of interest is the development of novel derivatives of CMPA that exhibit enhanced pharmacological properties. Another area of interest is the investigation of the potential use of CMPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMPA and its potential therapeutic applications. Overall, CMPA is a promising compound that has the potential to make significant contributions to the field of drug development.
合成方法
The synthesis method of CMPA involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopropylamine to form N-cyclopropyl-6-methyl-2-pyridinecarboxamide. The resulting compound is then reacted with 1-(2-chloroethyl)piperazine to form N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide. The synthesis of CMPA is a multi-step process that requires careful attention to detail to ensure high yield and purity of the final product.
科学研究应用
CMPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions. CMPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been found to possess neuroprotective properties. Additionally, CMPA has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-3-2-4-14(17-12)16(22)20-9-7-19(8-10-20)11-15(21)18-13-5-6-13/h2-4,13H,5-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJWZIFHDPHPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(CC2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498917.png)

![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)

![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)


